molecular formula C19H33N3O4S4 B12773592 N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid CAS No. 64375-47-9

N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid

Cat. No.: B12773592
CAS No.: 64375-47-9
M. Wt: 495.8 g/mol
InChI Key: CBFOJDNXKWFCHW-DVHWKNMOSA-N
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Description

3-Thiazolidinepropanesulfonic acid, 2-(2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)ethylidene)-, compd with N,N-diethylethanamine (1:1) is a complex organic compound with significant applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiazolidinepropanesulfonic acid, 2-(2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)ethylidene)-, compd. with N,N-diethylethanamine (1:1) typically involves multi-step organic reactions. The process begins with the formation of the thiazolidine ring, followed by the introduction of the sulfonic acid group. The final step involves the complexation with N,N-diethylethanamine to form the 1:1 compound. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where precise control of reaction parameters is maintained. The use of catalysts and optimized reaction pathways can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Thiazolidinepropanesulfonic acid, 2-(2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)ethylidene)-, compd. with N,N-diethylethanamine (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired products.

Major Products

Scientific Research Applications

3-Thiazolidinepropanesulfonic acid, 2-(2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)ethylidene)-, compd. with N,N-diethylethanamine (1:1) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine ring and sulfonic acid group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its use in antidiabetic drugs.

    Sulfonic acid derivatives: Widely used in detergents and surfactants.

    Thioethers and thiols: Commonly found in organic synthesis and biochemistry.

Uniqueness

3-Thiazolidinepropanesulfonic acid, 2-(2-(3-ethyl-4-oxo-2-thioxo-5-thiazolidinylidene)ethylidene)-, compd

Properties

CAS No.

64375-47-9

Molecular Formula

C19H33N3O4S4

Molecular Weight

495.8 g/mol

IUPAC Name

N,N-diethylethanamine;3-[(2E)-2-[(2E)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-thiazolidin-3-yl]propane-1-sulfonic acid

InChI

InChI=1S/C13H18N2O4S4.C6H15N/c1-2-15-12(16)10(22-13(15)20)4-5-11-14(7-8-21-11)6-3-9-23(17,18)19;1-4-7(5-2)6-3/h4-5H,2-3,6-9H2,1H3,(H,17,18,19);4-6H2,1-3H3/b10-4+,11-5+;

InChI Key

CBFOJDNXKWFCHW-DVHWKNMOSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\C=C\2/N(CCS2)CCCS(=O)(=O)O)/SC1=S.CCN(CC)CC

Canonical SMILES

CCN1C(=O)C(=CC=C2N(CCS2)CCCS(=O)(=O)O)SC1=S.CCN(CC)CC

Origin of Product

United States

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